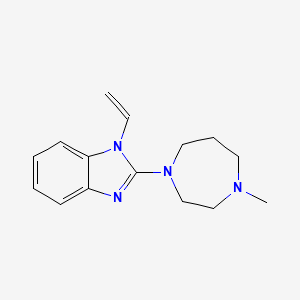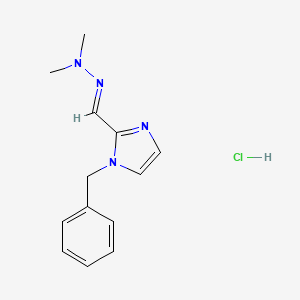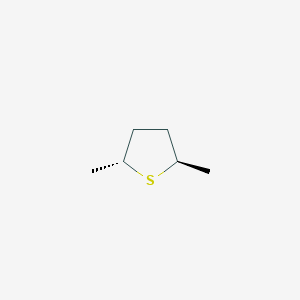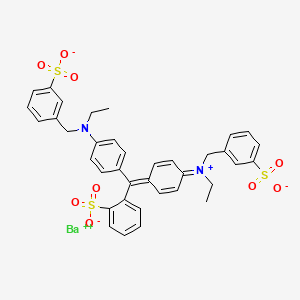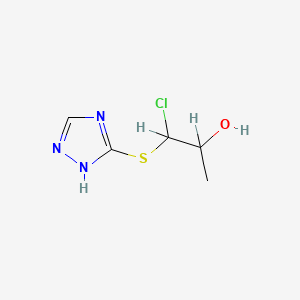
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol is an organosulfur compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol typically involves the reaction of 1-chloro-2,3-epoxypropane with 1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include dihydrotriazole derivatives.
Scientific Research Applications
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antifungal and antibacterial agents.
Agriculture: It is used in the development of fungicides and herbicides.
Materials Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol involves the interaction with specific molecular targets. In medicinal applications, it inhibits the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, disrupting the biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,3-epoxypropane: A precursor in the synthesis of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol.
1H-1,2,4-Triazole-3-thiol: Another precursor used in the synthesis.
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-butanol: A similar compound with an additional carbon atom in the alkyl chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to undergo a variety of chemical reactions and interact with biological targets in a specific manner. This makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
134399-10-3 |
|---|---|
Molecular Formula |
C5H8ClN3OS |
Molecular Weight |
193.66 g/mol |
IUPAC Name |
1-chloro-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C5H8ClN3OS/c1-3(10)4(6)11-5-7-2-8-9-5/h2-4,10H,1H3,(H,7,8,9) |
InChI Key |
RSBJWCDFCOHJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(SC1=NC=NN1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


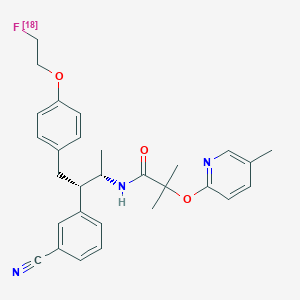
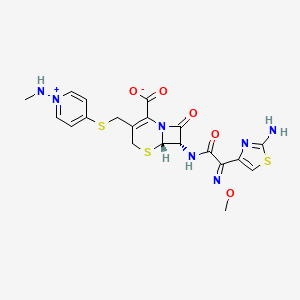
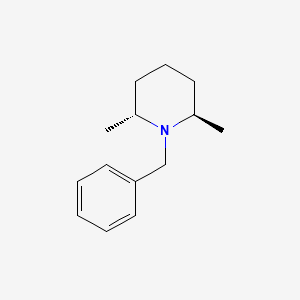
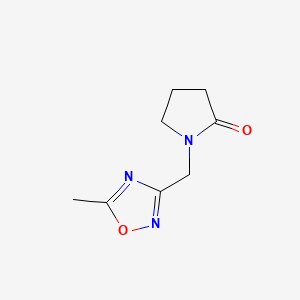
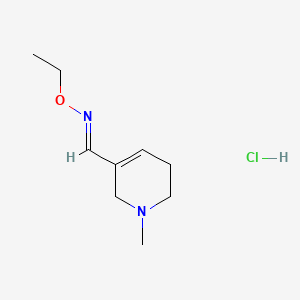
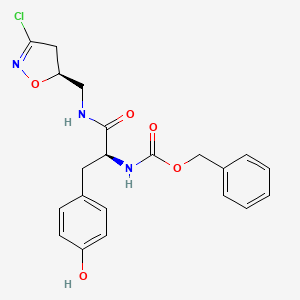
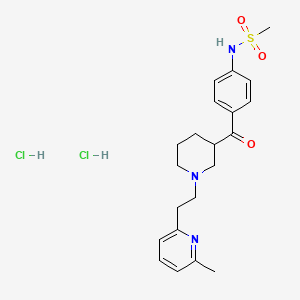
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
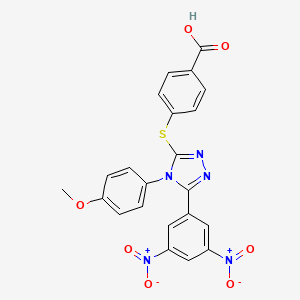
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
